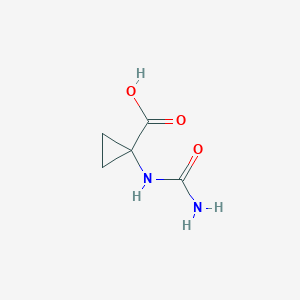

1-(Carbamoylamino)cyclopropane-1-carboxylic acid

Overview

Description

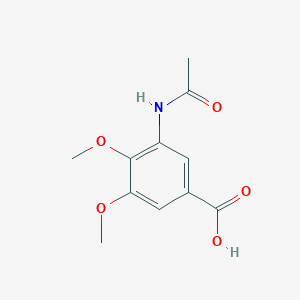

1-(Carbamoylamino)cyclopropane-1-carboxylic acid is a useful research chemical compound used as a reactant in the synthesis of peptidomimetics as topically administered caspase 1 inhibitors for treatment of inflammatory acne . It is a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex .

Molecular Structure Analysis

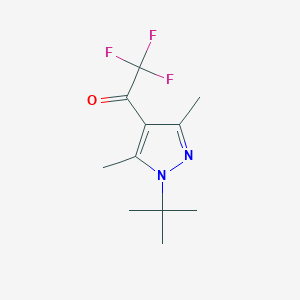

The IUPAC name for this compound is 1-[(aminocarbonyl)amino]cyclopropanecarboxylic acid . The InChI code is 1S/C5H8N2O3/c6-4(10)7-5(1-2-5)3(8)9/h1-2H2,(H,8,9)(H3,6,7,10) .Physical And Chemical Properties Analysis

The molecular weight of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid is 144.13 . It is a powder with a melting point of 200-201°C .Scientific Research Applications

Application 1: Role as an Ethylene Precursor in Plant Biology

- Summary of the Application: ACC is the direct precursor of the plant hormone ethylene, which regulates a wide range of developmental processes and responses to biotic and abiotic stresses . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .

- Methods of Application: The biosynthesis starts with the conversion of the amino acid methionine to SAM by SAM synthetase and the subsequent conversion of SAM to ACC, which is catalyzed by ACC synthase . ACC is then oxidized to ethylene by ACC oxidase .

- Results or Outcomes: Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses, in part by complex interactions with other phytohormones .

Application 2: Role in Plant Growth Regulation

- Summary of the Application: ACC plays a significant role in regulating plant growth. It controls several processes linked to vegetative plant growth and is also a major player in seed germination, fruit ripening, leaf and flower senescence, and abscission .

- Methods of Application: The regulation of seedling growth is one of the best characterized ethylene responses. During these processes, ethylene production increases significantly in comparison to the relatively low basic levels .

- Results or Outcomes: The response of dark-grown seedlings to ethylene, known as the triple response, includes shortening of the hypocotyl and the root, radial swelling of the hypocotyl, and exaggeration of the apical hook .

Application 3: Role as an Ethylene-Independent Growth Regulator

- Summary of the Application: ACC has been found to play a signaling role independent of its role in ethylene biosynthesis . This has led to new findings regarding the post-translational modifications of ACS proteins and ACC transport .

- Methods of Application: The study involved the analysis of cell elongation in roots treated with the cellulose biosynthesis inhibitor isoxaben .

- Results or Outcomes: The study provided further support that ACC acts as a signal .

Application 4: Alleviating Heat Stress Damage in Marine Red Algae

- Summary of the Application: ACC and its analogs have been found to alleviate heat stress damage in the marine red alga Neopyropia yezoensis .

- Methods of Application: The study involved the application of ACC and its analogs to the algae under heat stress conditions .

- Results or Outcomes: ACC increased the expression of genes involved in antioxidant defense systems to protect photosynthesis and respiration .

Application 5: Role in Cell Wall Signaling

- Summary of the Application: ACC has been found to play a role in cell wall signaling . This involves the regulation of plant development and its involvement in guard mother cell division .

- Methods of Application: The study involved the analysis of cell elongation in roots treated with the cellulose biosynthesis inhibitor isoxaben .

- Results or Outcomes: The study provided further support that ACC acts as a signal .

Application 6: Role in Pathogen Virulence

- Summary of the Application: ACC has been found to play a role in pathogen virulence . This involves the regulation of plant development and its involvement in guard mother cell division .

- Methods of Application: The study involved the analysis of cell elongation in roots treated with the cellulose biosynthesis inhibitor isoxaben .

- Results or Outcomes: The study provided further support that ACC acts as a signal .

Safety And Hazards

properties

IUPAC Name |

1-(carbamoylamino)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c6-4(10)7-5(1-2-5)3(8)9/h1-2H2,(H,8,9)(H3,6,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECVSZDWIINWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Carbamoylamino)cyclopropane-1-carboxylic acid | |

CAS RN |

861339-27-7 | |

| Record name | 1-(carbamoylamino)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-N-{3-[(dimethylamino)methyl]phenyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B1525510.png)

![1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane dihydrochloride](/img/structure/B1525512.png)

![Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B1525515.png)

![2-Methyl-3-[(methylsulfanyl)methyl]aniline](/img/structure/B1525522.png)